molecular formula C10H16O3 B13195673 Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13195673
M. Wt: 184.23 g/mol
InChI Key: VUTFMUAGRYEPOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of ethyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate with methanol in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

large-scale synthesis would likely follow similar reaction conditions as the laboratory methods, with additional steps for purification and quality control to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways. Detailed studies on its exact mechanism are limited, but it is believed to modulate enzyme activity and receptor interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research settings where specific molecular interactions are studied .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-7-4-5-10(6-7)8(13-10)9(11)12-2/h7-8H,3-6H2,1-2H3

InChI Key

VUTFMUAGRYEPOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(C1)C(O2)C(=O)OC

Origin of Product

United States

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